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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) for improving the selectivity of TIM-063 and its derivatives.

Frequently Asked Questions (FAQS)

Q1: What is TIM-063 and what are its primary targets?

Al: TIM-063 is a small molecule inhibitor originally developed as an ATP-competitive inhibitor
of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] It is known to interact with
CaMKK in its active state.[3]

Q2: What are the known off-targets of TIM-063?

A2: A significant off-target of TIM-063 is the AP2-associated protein kinase 1 (AAK1).[1][2][4]
Chemical proteomics approaches, such as the use of TIM-063-immobilized sepharose beads
(Kinobeads), have been instrumental in identifying AAK1 as an interacting partner.[1][2][4][5]

Q3: How can the selectivity of TIM-063 be improved?

A3: The selectivity of TIM-063 can be enhanced by modifying its chemical structure. For
instance, the derivative TIM-098a was developed from the TIM-063 scaffold and shows
increased potency and selectivity for AAK1 over CaMKK isoforms.[1][2][4] This demonstrates
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that medicinal chemistry efforts guided by an understanding of on- and off-target activities can
lead to more selective compounds.

Q4: What is TIM-098a and how does it differ from TIM-063?

A4: TIM-098a is a derivative of TIM-063 designed for greater selectivity towards AAK1.[1][2][4]
It is significantly more potent against AAK1 and displays no inhibitory activity against CaMKK
isoforms, making it a more selective tool for studying AAK1 function.[1][2][4]

Troubleshooting Guides

Issue 1: High degree of off-target effects observed with
a TIM-063 derivative.

» Possible Cause: The chemical scaffold of the derivative may still have a high affinity for
multiple kinases due to the conserved nature of the ATP-binding pocket.

e Troubleshooting Steps:

o Perform a Broad Kinome Screen: To understand the full selectivity profile of your
derivative, it is essential to screen it against a large panel of kinases. Services like
KINOMEscan™ offer comprehensive profiling and can reveal unanticipated off-targets.[6]

[7](8]

o Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of
analogs to identify the structural moieties responsible for off-target binding.[9] This can
help in rationally designing out the off-target activity while maintaining on-target potency.

o Computational Modeling: Utilize molecular docking and free energy perturbation
calculations to predict the binding affinities of your derivatives against both the intended
target and known off-targets. This can guide the prioritization of compounds for synthesis.
[10]

Issue 2: Inconsistent or lower than expected potency in
cellular assays compared to biochemical assays.

» Possible Cause: Several factors can contribute to this discrepancy:
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o Poor Cell Permeability: The compound may not efficiently cross the cell membrane to
reach its intracellular target.

o High Intracellular ATP Concentrations: The ATP concentration within cells (millimolar
range) is significantly higher than that typically used in biochemical assays (micromolar
range). This can lead to competition and reduce the apparent potency of ATP-competitive
inhibitors.[9]

o Efflux by Cellular Transporters: The compound may be actively transported out of the cell.

e Troubleshooting Steps:

o Assess Cell Permeability: Conduct experiments to determine the intracellular
concentration of your compound.

o Optimize Assay Conditions: When possible, perform biochemical assays at ATP
concentrations that mimic physiological levels to get a more accurate measure of potency.
[10]

o Structure Modification: Modify the compound's structure to improve its physicochemical
properties, such as lipophilicity and polar surface area, to enhance cell permeability.

Quantitative Data

The following table summarizes the inhibitory potency (IC50) of TIM-063 and its more selective
derivative, TIM-098a, against their primary on- and off-targets.
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Compound Target Kinase IC50 (pM) Reference
TIM-063 CaMKKa/1 0.63 [1]
CaMKKp/2 0.96 [1]

AAK1 8.51 [1][21[4]

TIM-098a CaMKKo/1 No Inhibition [1112]14]
CaMKKp/2 No Inhibition [1][2][4]

AAK1 0.24 [1][2][4]

AAKZ1 (in cells) 0.87 [11[2]

Experimental Protocols
Protocol 1: Off-Target Profiling using TIM-063-Kinobeads

This protocol describes a chemical proteomics approach to identify the interacting partners of
TIM-063 from a cell or tissue lysate.[1][4][5]

Materials:

TIM-063-immobilized sepharose (TIM-127-sepharose)

Control sepharose (without inhibitor)

Cell or tissue lysate (e.g., mouse cerebrum extracts)

Lysis buffer

Wash buffer

Elution buffer (containing 100 uM TIM-063)

Mass spectrometer

Procedure:
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» Lysate Preparation: Prepare a protein extract from the desired cells or tissues using an
appropriate lysis buffer.

« Affinity Chromatography:
o Incubate the lysate with TIM-127-sepharose and control sepharose beads.
o Wash the beads extensively to remove non-specifically bound proteins.

o Elution: Elute the bound proteins from the beads by adding an elution buffer containing a
high concentration of free TIM-063.

o Protein Identification: Analyze the eluted proteins by mass spectrometry to identify the
interacting partners of TIM-063.

Protocol 2: In Vitro AAK1 Kinase Assay

This protocol is for determining the inhibitory activity of TIM-063 derivatives against AAK1 using
a radiometric assay.[4][11]

Materials:

o His-tagged AAK1 catalytic domain

o GST-fused AP2u2 fragment (substrate)
o [y-2P]ATP

 Kinase reaction buffer

» TIM-063 derivative stock solution

e Phosphocellulose paper
 Scintillation counter

Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, His-tagged
AAK1, and the GST-AP2u2 substrate.

Inhibitor Addition: Add the TIM-063 derivative at various concentrations. Include a control
with no inhibitor.

Initiate Reaction: Start the kinase reaction by adding [y-32P]ATP.
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture
onto phosphocellulose paper.

Washing: Wash the phosphocellulose paper to remove unincorporated [y-32P]ATP.
Quantification: Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control
and determine the IC50 value.

Protocol 3: In Vitro CaMKK Kinase Assay

This protocol outlines a method to assess the inhibitory effect of compounds on CaMKK
activity.[11]

Materials:

Recombinant CaMKKa/1 or CaMKK{[3/2

CaMKla (substrate)

[y-32P]ATP

CaCl2

Calmodulin (CaMm)

Kinase reaction buffer
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» TIM-063 derivative stock solution
o SDS-PAGE equipment

e Phosphorimager

Procedure:

e Reaction Setup: Prepare a reaction mixture containing kinase reaction buffer, CaCl2, and
CaM.

e Add Kinase and Substrate: Add CaMKK and its substrate, CaMKIa, to the reaction mixture.

¢ Inhibitor Addition: Add the TIM-063 derivative at the desired concentration. Include a no-
inhibitor control.

« Initiate Reaction: Start the reaction by the addition of [y-32P]ATP.
« Incubation: Incubate the reaction at 30°C for 20 minutes.
o Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

o Electrophoresis and Autoradiography: Separate the proteins by SDS-PAGE, and visualize
the phosphorylated CaMKIa by autoradiography using a phosphorimager.

e Quantification: Quantify the band intensity to determine the level of CaMKK activity.

Visualizations
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Caption: Workflow for improving the selectivity of TIM-063 derivatives.
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Caption: Experimental workflow for Kinobeads-based off-target identification.
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Caption: Signaling pathway showing on- and off-target effects of TIM-063.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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